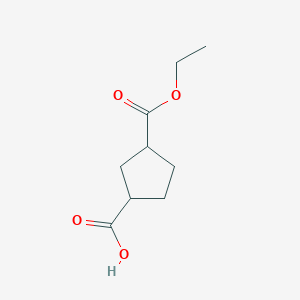

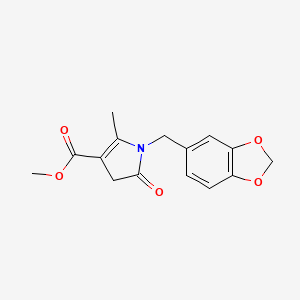

![molecular formula C15H12F3N3O2 B2688053 N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide CAS No. 339027-55-3](/img/structure/B2688053.png)

N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide” is a complex organic compound. It contains a trifluoromethyl group (CF3), which is a common motif in pharmaceuticals and agrochemicals due to the unique physicochemical properties of the fluorine atom . The compound also contains a nitro group (NO2), which is a functional group that consists of one nitrogen atom connected to two oxygen atoms .

Applications De Recherche Scientifique

Synthesis of Optically Active Compounds

N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide and related compounds play a significant role in the synthesis of optically active compounds. For example, research by Foresti et al. (2003) demonstrated the use of similar sulfones in basic conditions to generate N-acylimines, which react with sodium methanenitronate to afford nitro adducts. These adducts are crucial for creating optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks in the preparation of biologically active compounds (Foresti et al., 2003).

Anion Transport Enhancement

Modifications of benzimidazole derivatives, such as this compound, have been shown to significantly enhance anionophoric activity. Peng et al. (2016) found that adding strong electron-withdrawing substituents like trifluoromethyl and nitro groups to benzimidazol-2-yl benzene can increase anion transport activity by up to 789 times. This enhanced activity is crucial for applications in ion transport and membrane technology (Peng et al., 2016).

Electroluminescence and Mechanochromism

Compounds like this compound are used in the synthesis of materials with unique properties such as aggregation-induced emission (AIE) and mechanochromism. Zhang et al. (2018) synthesized N-substituted tetraphenylethene-based benzimidazoles that exhibit AIE properties and fast-recoverable mechanochromism, demonstrating potential applications in sensing, display technologies, and electronic devices (Zhang et al., 2018).

Applications in Nucleoside Transport Inhibition

Related compounds have been studied for their role in inhibiting nucleoside transport. Tromp et al. (2004) explored analogs of 4-nitrobenzylthioinosine with substituted benzyl groups, including those with trifluoromethyl groups. These compounds showed significant potential in modulating the nucleoside transport protein ENT1, which could have implications in pharmaceutical research and development (Tromp et al., 2004).

Corrosion Inhibition

This compound derivatives have been investigated for their use as corrosion inhibitors. Singh and Quraishi (2016) studied novel synthesized compounds, including those with nitro and trifluoromethyl groups, for their efficacy in inhibiting corrosion of mild steel. These compounds exhibited high corrosion inhibition efficiency, suggesting their potential application in industrial corrosion protection (Singh & Quraishi, 2016).

Propriétés

IUPAC Name |

N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2/c1-19-14(10-4-2-7-13(8-10)21(22)23)20-12-6-3-5-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFDCSNEOYNERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

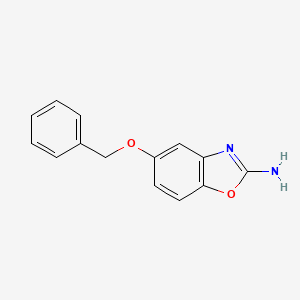

![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)

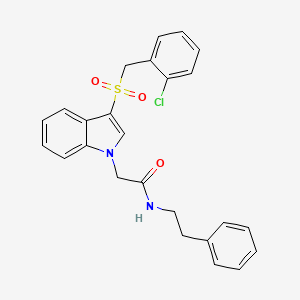

![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)

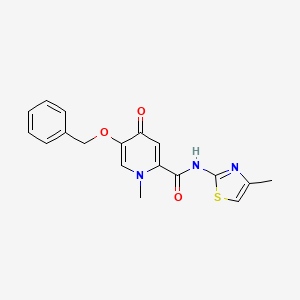

![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687992.png)